methyl 3-(azepan-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 3-(azepan-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(azepan-3-yl)propanoate hydrochloride typically involves the reaction of azepane with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the azepane to the acrylate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azepan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(azepan-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(azepan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(azepan-1-yl)propanoate: A similar compound with the nitrogen atom in a different position.
Azepane derivatives: Other derivatives of azepane with different substituents.
Uniqueness
Methyl 3-(azepan-3-yl)propanoate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
2694729-20-7 |
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Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
methyl 3-(azepan-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-5-9-4-2-3-7-11-8-9;/h9,11H,2-8H2,1H3;1H |
InChI Key |
JQLFFWIRGRUREM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCCNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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